

4-phenyl-2-(2-pyridyl)thiazole molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Phenyl-2-(2-pyridyl)thiazole

Cat. No.: B187651

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **4-phenyl-2-(2-pyridyl)thiazole**

For Researchers, Scientists, and Drug Development Professionals

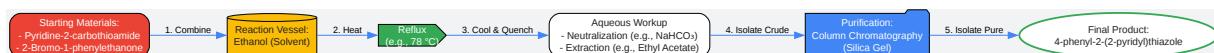
Abstract

The **4-phenyl-2-(2-pyridyl)thiazole** scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.^[1] This guide provides a comprehensive analysis of its molecular architecture, synthesis, and characterization. We will delve into the nuanced structural features that underpin its utility, explore the robust Hantzsch synthesis for its creation, and detail the spectroscopic techniques used for its unambiguous identification. This document is intended to serve as a technical resource for researchers leveraging this versatile molecule in the design of novel therapeutic agents, from anticancer to anti-inflammatory applications.^{[2][3][4]}

Core Molecular Identity

4-phenyl-2-(2-pyridyl)thiazole is a heterocyclic aromatic compound comprising three interconnected ring systems: a central thiazole ring, a phenyl group at position 4, and a pyridyl group at position 2. This specific arrangement of aromatic and heteroaromatic rings creates a unique electronic and steric profile that is crucial for its biological interactions.

Property	Value	Source
IUPAC Name	4-phenyl-2-pyridin-2-yl-1,3-thiazole	PubChem CID 701015[5]
Molecular Formula	C ₁₄ H ₁₀ N ₂ S	PubChem CID 701015[5]
Molecular Weight	238.31 g/mol	PubChem CID 701015[5]
Canonical SMILES	C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3	PubChem CID 701015[5]
InChI Key	JDMNBLHGHILQCV-UHFFFAOYSA-N	PubChem CID 701015[5]


The structural arrangement of these rings is not entirely rigid. While the rings themselves are planar due to sp^2 hybridization, there is rotational freedom around the single bonds connecting the phenyl and pyridyl groups to the central thiazole core. The dihedral angles between these rings are critical determinants of the molecule's overall 3D conformation, which in turn governs its ability to fit into the binding pockets of biological targets like enzymes and receptors. Crystallographic studies of analogous structures show significant interplanar angles between the constituent rings, indicating a non-coplanar resting state.[6]

Caption: 2D molecular structure of **4-phenyl-2-(2-pyridyl)thiazole**.

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most fundamental and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[7] This reaction is a classic cyclocondensation that provides a direct and efficient route to the target molecule. The causality behind this choice of protocol lies in its reliability and the ready availability of the starting materials.

The synthesis proceeds by reacting an α -haloketone with a thioamide. For **4-phenyl-2-(2-pyridyl)thiazole**, the specific reactants are 2-bromo-1-phenylethanone (the α -haloketone component, which provides the phenyl group at C4 and the C5 atom of the thiazole ring) and pyridine-2-carbothioamide (the thioamide, which provides the pyridyl group at C2, the sulfur atom, and the nitrogen atom).

[Click to download full resolution via product page](#)

Caption: Workflow for the Hantzsch synthesis of **4-phenyl-2-(2-pyridyl)thiazole**.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Hantzsch synthesis.
[7]

- Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine-2-carbothioamide (1.0 eq) in anhydrous ethanol.
- Addition: To the stirring solution, add 2-bromo-1-phenylethanone (1.0 eq). The addition may be exothermic, and the mixture may change color.
- Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Workup: After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (to neutralize the HBr byproduct) and then with brine.
- Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure **4-phenyl-2-(2-pyridyl)thiazole**.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework of the molecule.

¹H NMR: The proton NMR spectrum is highly characteristic. The key is to recognize that each ring system has a distinct electronic environment, leading to predictable chemical shifts. Based on data from analogous structures, the following assignments can be made.[7][8]

Proton Type	Multiplicity	Approximate Chemical Shift (δ , ppm)	Rationale
Thiazole-H (C5-H)	Singlet (s)	7.5 - 8.3	Isolated proton on the thiazole ring.[7]
Phenyl-H	Multiplet (m)	7.1 - 7.8	Protons on the C4-phenyl substituent.
Pyridyl-H	Multiplet (m)	7.1 - 8.7	Protons on the C2-pyridyl ring, with the proton alpha to the nitrogen typically being the most downfield.[7]

¹³C NMR: The carbon spectrum complements the proton data, confirming the number and type of carbon environments.

Carbon Type	Approximate Chemical Shift (δ , ppm)
Thiazole C5	114 - 117
Aromatic C (Phenyl & Pyridyl)	120 - 150
Thiazole C4	150 - 155
Thiazole C2	164 - 167

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.[\[9\]](#)[\[10\]](#)

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching from all three rings.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=N and C=C stretching vibrations characteristic of the thiazole, pyridine, and phenyl rings. These are often sharp and intense bands.
- $\sim 1400\text{-}1000\text{ cm}^{-1}$: Fingerprint region containing various C-H bending and C-C stretching modes.
- Below 900 cm^{-1} : C-H out-of-plane bending vibrations, which can be indicative of the substitution patterns on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **4-phenyl-2-(2-pyridyl)thiazole** ($C_{14}H_{10}N_2S$), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ($[M+H]^+$) corresponding to a calculated mass of approximately 239.0643.[\[5\]](#)
[\[7\]](#)

Applications in Drug Discovery and Materials Science

The **4-phenyl-2-(2-pyridyl)thiazole** core is a validated pharmacophore in drug development. Its rigid, planar structure and distribution of hydrogen bond acceptors (the nitrogen atoms) and hydrophobic surfaces (the phenyl ring) allow it to participate in specific, high-affinity interactions with biological macromolecules.

- Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including lung cancer.[\[4\]](#)[\[11\]](#) The mechanism of action often involves the inhibition of key cellular proteins like kinases or tubulin.[\[1\]](#)[\[2\]](#)

- Anti-inflammatory Activity: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were identified as potent inhibitors of p38 MAP kinase, a critical enzyme in the inflammatory signaling cascade.[3] This highlights the potential for this scaffold in treating inflammatory diseases like rheumatoid arthritis.
- Antitubercular Agents: Derivatives have shown promising activity against *Mycobacterium tuberculosis*, suggesting they could be developed into new treatments for tuberculosis.[8]

Conclusion

4-phenyl-2-(2-pyridyl)thiazole is more than a simple chemical compound; it is a versatile and powerful building block for the creation of functional molecules. Its well-defined molecular structure, accessible synthesis via the Hantzsch reaction, and clear spectroscopic signatures make it an ideal starting point for chemical exploration. The proven track record of its derivatives in modulating key biological pathways ensures that this scaffold will remain a focus of intensive research in medicinal chemistry and drug development for the foreseeable future.

References

- Sabt, A., et al. (2026). Investigation of potent anti-*mycobacterium tuberculosis* agents derived. *Drug Design, Development and Therapy*.
- ResearchGate. (n.d.). Synthesis of 2-pyridyl 4-phenyl-thiazoles.
- Sigma-Aldrich. (n.d.). **4-Phenyl-2-(2-pyridyl)thiazole**-5-carboxylic acid AldrichCPR.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 701015, 4-Phenyl-2-(pyridin-3-yl)thiazole. PubChem.
- AIP Publishing. (n.d.). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide.
- Xu, Z., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. *Scientific Reports*.
- AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. *AIP Conference Proceedings*.
- ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
- MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151089826, 2-[4-(Pyridin-4-ylmethyl)phenyl]-1,3-thiazole. PubChem.

- PubMed. (n.d.). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors.
- National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{{5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl}methyl}benzo[d]thiazole.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Benchchem. (n.d.). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Phenyl-2-(pyridin-3-yl)thiazole | C₁₄H₁₀N₂S | CID 701015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure of 2-{{5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl}methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-phenyl-2-(2-pyridyl)thiazole molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187651#4-phenyl-2-2-pyridyl-thiazole-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com